3,5-Dinitro-2-hydroxyphenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitro-2-hydroxyphenylacetic acid is a member of the class of phenylacetic acids. It is characterized by the presence of nitro and hydroxy groups on the phenyl ring, specifically at the 3, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-2-hydroxyphenylacetic acid typically involves the nitration of phenylacetic acid derivatives. One common method includes the bromination of 4-hydroxy-3,5-dinitroacetophenone with cupric bromide in refluxing ethyl acetate . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired substitution pattern on the phenyl ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitro-2-hydroxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenylacetic acids depending on the electrophile used.
Scientific Research Applications
3,5-Dinitro-2-hydroxyphenylacetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role as a bacterial metabolite and marine metabolite.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3,5-Dinitro-2-hydroxyphenylacetic acid involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can influence cellular pathways and biochemical processes, making the compound of interest in pharmacological studies .
Comparison with Similar Compounds
- 4-Hydroxy-3,5-dinitrophenylacetic acid
- 3,5-Dinitro-4-hydroxyphenylacetic acid
Comparison: The presence of both hydroxy and nitro groups in specific positions allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research fields .
Properties
IUPAC Name |
2-(2-hydroxy-3,5-dinitrophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O7/c11-7(12)2-4-1-5(9(14)15)3-6(8(4)13)10(16)17/h1,3,13H,2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVSIPNFAPTXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.